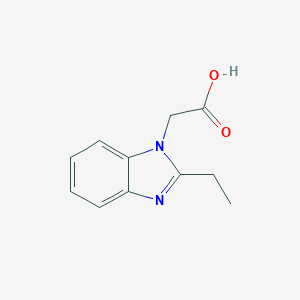

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOJAWBQBWGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344132 | |

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54980-96-0 | |

| Record name | (2-Ethyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the formation of the 2-ethyl-1H-benzimidazole core, followed by N-alkylation to introduce the acetic acid moiety. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the condensation of o-phenylenediamine with propanoic acid to form the intermediate, 2-ethyl-1H-benzimidazole. The subsequent step is the N-alkylation of this intermediate with ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-1H-benzimidazole

This procedure is adapted from the well-established Phillips-Ladenburg benzimidazole synthesis.

Materials:

-

o-Phenylenediamine

-

Propanoic acid

-

4M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and propanoic acid (1.2 equivalents) is prepared.

-

4M Hydrochloric acid is added to the mixture, and the reaction is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until alkaline.

-

The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

The crude 2-ethyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate

This step involves the N-alkylation of the benzimidazole intermediate.

Materials:

-

2-Ethyl-1H-benzimidazole

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (dry)

Procedure:

-

A mixture of 2-ethyl-1H-benzimidazole (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and dry acetone is stirred in a round-bottom flask.

-

Ethyl chloroacetate (1.1 equivalents) is added dropwise to the suspension.

-

The reaction mixture is refluxed for 10-12 hours, with the reaction progress monitored by TLC.

-

Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude ester is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

The ethyl ester intermediate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

A solution of sodium hydroxide (2 equivalents) in water is added, and the mixture is refluxed for 2-4 hours.

-

After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Physicochemical Properties of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines standard experimental protocols for the determination of these key parameters and provides predicted values based on computational models and data from structurally similar compounds.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound is presented below. It is crucial to note that predicted values are estimations and should be confirmed by experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| CAS Number | 54980-96-0 | |

| Predicted Melting Point | Data not available. Experimental determination is recommended. | - |

| Predicted Aqueous Solubility | Data not available. Experimental determination is recommended. | - |

| Predicted pKa | ~3.4 (acidic), ~5.5 (basic) | Predicted based on similar structures |

| Predicted logP | ~1.5 - 2.5 | Predicted based on similar structures |

Experimental Protocols

Detailed methodologies for the experimental determination of the core physicochemical properties are outlined below. These standard procedures can be applied to this compound to obtain accurate empirical data.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of N-alkylated benzimidazole acetic acids. A two-step process is proposed:

-

Synthesis of 2-Ethyl-1H-benzimidazole: This intermediate can be synthesized by the condensation of o-phenylenediamine with propanoic acid or its derivatives (e.g., propionyl chloride or propanoic anhydride) under acidic conditions, often with heating.

-

N-Alkylation with an Acetic Acid Moiety: The 2-ethyl-1H-benzimidazole is then reacted with a suitable two-carbon synthon containing a carboxylic acid or a precursor group. A common method involves reaction with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (like potassium carbonate or sodium hydride) in an appropriate solvent (such as acetone or DMF). This is followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.

DOT Script for Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The equilibrium solubility of the compound in water can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water at a constant temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant(s) (pKa) can be determined by potentiometric titration or UV-spectrophotometric methods.

-

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a co-solvent system) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume. The pKa value(s) can be determined from the inflection points of the resulting titration curve.

-

UV-Spectrophotometric Method: The UV-Vis spectrum of the compound is recorded at various pH values. The changes in absorbance at specific wavelengths, corresponding to the different ionization states of the molecule, are used to calculate the pKa.

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the octanol-water partition coefficient (logP) can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached. The concentrations of the compound in both the octanol and water phases are then determined analytically (e.g., by HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by or the detailed biological activities of this compound. Benzimidazole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

DOT Script for General Drug Discovery Workflow:

Caption: General workflow for the preclinical evaluation of a novel compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided experimental protocols offer a clear path for obtaining the necessary empirical data to fully characterize this molecule for potential applications in drug discovery and development.

An In-Depth Technical Guide on (2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS: 54980-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a heterocyclic compound belonging to the benzimidazole class. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-ethyl-1H-benzo[d]imidazol-1-yl)acetic acid | --INVALID-LINK--[1] |

| CAS Number | 54980-96-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 204.23 g/mol | --INVALID-LINK--[1] |

| Melting Point | Data not available | |

| Solubility | Expected to have some solubility in polar organic solvents like ethanol and DMSO.[2] | |

| pKa | Data not available |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of the benzimidazole core and subsequent N-alkylation. A general synthetic pathway is outlined below, followed by a detailed experimental protocol.

General Synthetic Pathway

The synthesis typically involves two key steps:

-

Formation of 2-Ethyl-1H-benzimidazole: This intermediate is synthesized via the condensation reaction of o-phenylenediamine with propanoic acid or its derivatives.

-

N-alkylation with an acetic acid moiety: The 2-ethyl-1H-benzimidazole is then reacted with a suitable two-carbon synthon containing a carboxylic acid or a precursor group (e.g., an ester) to introduce the acetic acid side chain at the N-1 position of the benzimidazole ring.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol provides a detailed method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-Ethyl-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and propanoic acid (1.2 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature of 120-140 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate

-

Reaction Setup: To a solution of 2-ethyl-1H-benzimidazole (1 equivalent) in a suitable aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter off the inorganic salts. The filtrate is concentrated under reduced pressure to obtain the crude ethyl ester.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude ethyl (2-ethyl-1H-benzimidazol-1-yl)acetate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

-

Work-up: After cooling, the reaction mixture is concentrated to remove the ethanol. The aqueous solution is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 4-5. The precipitated product is collected by filtration, washed with water, and dried.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data on closely related benzimidazole derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (benzimidazole ring): multiplet in the range of δ 7.2-7.8 ppm. Methylene protons (-CH₂-COOH): singlet around δ 4.5-5.0 ppm. Ethyl group (-CH₂CH₃): quartet and triplet signals. Carboxylic acid proton (-COOH): broad singlet at δ > 10 ppm. |

| ¹³C NMR | Aromatic carbons: signals in the range of δ 110-145 ppm. Carbonyl carbon (-COOH): signal around δ 170-175 ppm. Methylene carbon (-CH₂-): signal around δ 45-50 ppm. Ethyl group carbons (-CH₂CH₃): signals in the aliphatic region. |

| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹. C=O stretch (carboxylic acid): strong absorption around 1700-1725 cm⁻¹. C=N and C=C stretches (aromatic rings): absorptions in the 1450-1650 cm⁻¹ region. C-N stretch: around 1250-1350 cm⁻¹. |

| Mass Spec. | Expected molecular ion peak (M⁺) at m/z 204. Fragmentation may involve the loss of the carboxylic acid group and cleavage of the ethyl side chain. |

Potential Biological Activities and Mechanism of Action

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. While specific studies on this compound are limited, its structural features suggest potential for similar biological activities.

Antimicrobial Activity

Benzimidazole acetic acid derivatives have been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The proposed mechanism of action for antimicrobial benzimidazoles often involves the inhibition of microbial growth by interfering with essential cellular processes.

Caption: Putative mechanism of antimicrobial action.

Anti-inflammatory Activity

Several 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory properties. The mechanism is often attributed to the inhibition of key inflammatory mediators. For instance, some benzimidazoles are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response.

Caption: Potential anti-inflammatory signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological activities. Further in-depth studies are warranted to fully elucidate its pharmacological profile, mechanism of action, and therapeutic potential. The provided experimental protocols offer a starting point for researchers interested in exploring this and related benzimidazole derivatives.

References

A Technical Guide to the Spectral Analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for the compound (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on the known spectral characteristics of structurally similar benzimidazole derivatives. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are presented below, based on the analysis of related benzimidazole derivatives.[1][2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Benzimidazole (aromatic) | 7.20 - 7.80 | Multiplet | 4H |

| N-CH₂ (acetic acid) | ~5.00 | Singlet | 2H |

| C-CH₂ (ethyl) | ~2.90 | Quartet | 2H |

| CH₃ (ethyl) | ~1.40 | Triplet | 3H |

| COOH | > 10.0 | Broad Singlet | 1H |

Note: The chemical shift of the carboxylic acid proton (COOH) can be highly variable and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170.0 |

| C2 (Benzimidazole) | ~155.0 |

| C3a/C7a (Benzimidazole) | ~140.0, ~135.0 |

| C4/C7, C5/C6 (Benzimidazole) | 110.0 - 125.0 |

| N-CH₂ (Acetic Acid) | ~45.0 |

| C-CH₂ (Ethyl) | ~22.0 |

| CH₃ (Ethyl) | ~12.0 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.[5][6]

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N (Benzimidazole) | 1610 - 1630 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N | 1200 - 1350 | Medium |

| C-O | 1210 - 1320 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Molecular Weight: 204.23 g/mol

-

Predicted Molecular Ion Peak [M]⁺: m/z = 204

-

Predicted Base Peak: The base peak is likely to result from the loss of the carboxylic acid group (•COOH, 45 Da) or the entire acetic acid moiety (CH₂COOH, 59 Da). A stable fragment corresponding to the 2-ethylbenzimidazole cation (m/z = 145) is also a strong candidate for the base peak.

-

Major Fragmentation Pathways:

-

Loss of •COOH (m/z = 159)

-

Loss of CH₂COOH (m/z = 145)

-

Loss of the ethyl group (•CH₂CH₃, 29 Da) from the molecular ion (m/z = 175) or other fragments.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify the fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzimidazole ring system.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the benzimidazole ring.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) |

| Ethanol / Methanol | ~245, ~275, ~282 |

Note: The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: General workflow for the synthesis and spectral characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound. Researchers can use this information to design experiments, interpret spectral data, and advance their research and development efforts.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Proton Environments

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The molecule consists of a benzimidazole core substituted with an ethyl group at the 2-position and an acetic acid group at the 1-position of the imidazole ring. The structural features give rise to distinct proton environments that are distinguishable by ¹H NMR spectroscopy.

The key proton environments are:

-

The aromatic protons on the benzene ring.

-

The methylene and methyl protons of the ethyl group.

-

The methylene protons of the acetic acid group.

-

The carboxylic acid proton.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.5 - 13.5 | broad singlet | - | 1H | -COOH |

| ~7.6 - 7.8 | multiplet | - | 2H | Ar-H |

| ~7.2 - 7.4 | multiplet | - | 2H | Ar-H |

| ~5.1 - 5.3 | singlet | - | 2H | -NCH₂COOH |

| ~2.9 - 3.1 | quartet | ~7.6 | 2H | -CH₂CH₃ |

| ~1.3 - 1.5 | triplet | ~7.6 | 3H | -CH₂CH₃ |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact positions of the aromatic protons can vary depending on the substitution pattern and solvent effects. The carboxylic acid proton is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

-

5 mm NMR tube

-

Pipette

-

Vial

-

-

Procedure:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of -2 to 16 ppm is appropriate to cover the expected chemical shift range.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

3. Data Processing:

-

Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor) should be used.

-

Procedure:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments corresponding to the predicted ¹H NMR signals.

Caption: Molecular structure of this compound with key proton groups highlighted.

References

In-Depth Technical Guide: 13C NMR Analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid. Due to the absence of directly published experimental data for this specific molecule, this guide leverages spectral data from the closely related precursor, 2-Ethyl-1H-benzimidazole, and established principles of NMR spectroscopy to predict the chemical shifts. It also outlines a detailed experimental protocol for acquiring and analyzing the 13C NMR spectrum.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound are predicted based on the experimentally determined values for 2-Ethyl-1H-benzimidazole in DMSO-d6 and the expected influence of the N-acetic acid substituent. The substitution at the N1 position is expected to induce shifts in the surrounding carbon atoms of the benzimidazole ring, and the acetic acid moiety will exhibit its own characteristic resonances.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom Number | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Notes |

| C2 | ~157 | The ethyl-substituted carbon of the imidazole ring. |

| C4/C7 | ~110-120 | Aromatic carbons adjacent to the nitrogen atoms. |

| C5/C6 | ~121-123 | Aromatic carbons in the benzene ring. |

| C3a/C7a | ~135-143 | Bridgehead carbons of the benzimidazole ring. |

| C8 (CH2-ethyl) | ~22 | Methylene carbon of the ethyl group. |

| C9 (CH3-ethyl) | ~12 | Methyl carbon of the ethyl group. |

| C10 (CH2-acid) | ~45-55 | Methylene carbon of the acetic acid group. |

| C11 (COOH) | ~170-175 | Carboxyl carbon of the acetic acid group. |

Note: These are predicted values and may vary from experimental results. The assignments for C4/C7, C5/C6, and C3a/C7a are based on the typical ranges for benzimidazole derivatives and the observed data for 2-Ethyl-1H-benzimidazole.[1]

Experimental Protocol for 13C NMR Analysis

This section details a standard methodology for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent due to its ability to dissolve a wide range of organic compounds, including those with carboxylic acid functionalities. Alternatively, deuterated chloroform (CDCl3) or methanol-d4 could be used, depending on the solubility of the compound. The choice of solvent can influence chemical shifts.[2][3]

-

Sample Concentration: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[4] Modern NMR instruments often reference the spectrum to the residual solvent peak.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 100 MHz 13C NMR experiment:

-

Spectrometer Frequency: 400 MHz (for ¹H), which corresponds to 100 MHz for ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Temperature: Standard probe temperature (e.g., 298 K).

2.3. Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).

-

Peak Picking and Integration: Identify and list the chemical shift of each peak. Integration is generally not performed for ¹³C spectra unless specific quantitative analysis is required and appropriate experimental conditions have been met.

-

Structural Assignment: Assign the observed peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts, signal intensities (quaternary carbons are often weaker), and comparison with data from similar structures.[5][6]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the 13C NMR analysis.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

Interpreting the Infrared Spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a molecule of interest in pharmaceutical research. By dissecting the characteristic absorption bands of its constituent functional groups—the carboxylic acid, the benzimidazole ring, and the ethyl substituent—we can construct a detailed interpretation of its vibrational spectrum. This document outlines the expected spectral features, provides a methodology for experimental analysis, and presents the data in a clear, accessible format for researchers in the field.

Introduction

This compound is a heterocyclic compound incorporating a benzimidazole core, an ethyl group at the 2-position, and an acetic acid moiety attached to one of the ring nitrogens. The benzimidazole scaffold is a prominent feature in many pharmacologically active agents. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations. FT-IR spectroscopy provides a molecular fingerprint, revealing the presence of key functional groups and structural motifs.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic principles.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic (Benzene ring) |

| 2985 - 2850 | Medium | C-H stretch | Aliphatic (Ethyl and CH₂ of acetic acid) |

| 1760 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1620 - 1585 | Medium to Weak | C=C stretch | Aromatic (Benzene ring) |

| ~1610 | Medium | C=N stretch | Imidazole ring |

| 1500 - 1400 | Medium | C=C stretch | Aromatic (Benzene ring) |

| 1470 - 1450 | Medium | C-H bend (scissoring) | Aliphatic (CH₂ and CH₃) |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |

| 1370 - 1350 | Medium | C-H bend (rocking) | Aliphatic (CH₃) |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| ~1225 | Medium | C-N stretch | Imidazole ring |

| 900 - 675 | Strong to Medium | C-H out-of-plane bend | Aromatic (Benzene ring) |

Detailed Interpretation of Spectral Regions

The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹)

A defining feature of the carboxylic acid group is the extremely broad and intense absorption band due to the O-H stretching vibration, typically observed between 3300 and 2500 cm⁻¹[1][2][3][4][5]. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state[1][3]. Superimposed on this broad O-H band, one can expect to find the sharper C-H stretching vibrations.

The aromatic C-H stretches of the benzimidazole ring are anticipated in the 3100-3000 cm⁻¹ region[6][7][8]. In contrast, the aliphatic C-H stretches from the ethyl group and the methylene group of the acetic acid moiety will appear at slightly lower wavenumbers, generally in the 2985-2850 cm⁻¹ range[7].

The Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹)

The most prominent peak in this region will be the strong, sharp absorption from the carbonyl (C=O) stretching of the carboxylic acid, expected between 1760 and 1690 cm⁻¹[1][9]. Its exact position can be influenced by the extent of hydrogen bonding[5].

The aromatic C=C in-ring stretching vibrations of the benzene portion of the benzimidazole will give rise to two or more bands of medium intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges[6][7]. The C=N stretching of the imidazole ring is also expected in this vicinity, often around 1610 cm⁻¹[10][11].

The Fingerprint Region (1400 - 650 cm⁻¹)

This region contains a wealth of structural information, though the bands can be complex and overlapping. Key vibrations to look for include:

-

C-O Stretching and O-H Bending: A strong band corresponding to the C-O stretching of the carboxylic acid should appear between 1320 and 1210 cm⁻¹[1][12]. In-plane O-H bending vibrations may also be observed in the 1440-1395 cm⁻¹ range[1].

-

Aliphatic C-H Bending: The bending vibrations of the ethyl and methylene groups will be present here, including scissoring (~1470-1450 cm⁻¹) and rocking (~1370-1350 cm⁻¹) modes[7].

-

C-N Stretching: The stretching vibration of the C-N bond within the benzimidazole ring is expected to produce a medium intensity band, with one source suggesting a peak around 1225 cm⁻¹ for an imidazole ring[11].

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions between 900 and 675 cm⁻¹ are characteristic of the out-of-plane C-H bending of the substituted benzene ring[6]. The exact position of these bands can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: FT-IR Analysis

To obtain a high-quality FT-IR spectrum of this compound, the following protocol is recommended:

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation (Solid State):

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry spectroscopic grade KBr at ~110°C for at least 2 hours to remove any adsorbed water.

-

Grind 1-2 mg of the sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing:

-

The collected sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the logical steps involved in the interpretation of the FT-IR spectrum for this compound.

Conclusion

The FT-IR spectrum of this compound is expected to exhibit a unique and identifiable pattern of absorption bands. The presence of a very broad O-H stretch, a strong carbonyl absorption, and characteristic aromatic and aliphatic C-H and C=C/C=N vibrations provides a definitive spectroscopic signature for this molecule. By following the outlined experimental protocol and interpretive workflow, researchers can effectively use FT-IR spectroscopy for the structural verification and quality control of this important benzimidazole derivative in a drug discovery and development context.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. tutorchase.com [tutorchase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid, a molecule of interest in pharmaceutical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for its analysis, and quantitative data presented for clarity and comparison.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI) and electrospray ionization (ESI). The molecular ion peak ([M]⁺•) is expected to be prominent, with subsequent fragment ions arising from the characteristic cleavage of its functional groups: the 2-ethyl-benzimidazole core and the N-acetic acid side chain.

Molecular Weight: 204.23 g/mol

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule is expected to undergo several key fragmentation pathways. The stability of the benzimidazole ring suggests that it will form the core of many of the resulting fragment ions.

A primary fragmentation event is the loss of the carboxylic acid group (-COOH), resulting in a fragment with a mass-to-charge ratio (m/z) of 159. This is a common fragmentation pathway for carboxylic acids.[1] Further fragmentation of the ethyl group and the benzimidazole ring can be expected.

Key Predicted EI Fragments:

| m/z | Proposed Fragment Structure | Description |

| 204 | [C₁₁H₁₂N₂O₂]⁺• | Molecular Ion |

| 159 | [C₁₀H₁₁N₂]⁺ | Loss of -COOH |

| 145 | [C₉H₉N₂]⁺ | Loss of -CH₂COOH |

| 131 | [C₈H₇N₂]⁺ | Loss of ethyl group from m/z 159 |

| 118 | [C₇H₆N₂]⁺• | Benzimidazole radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Proposed EI Fragmentation Pathway:

References

Potential Biological Activity of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid: A Technical Whitepaper

Disclaimer: This document summarizes the potential biological activities of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid based on the known pharmacological profiles of structurally related benzimidazole derivatives. As of the date of this publication, no specific biological activity studies for this compound have been identified in the public domain. The information presented herein is for research and informational purposes only and should be considered predictive in nature.

Executive Summary

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of documented biological activities, making them "privileged scaffolds" in medicinal chemistry.[1][2] This technical guide explores the potential biological activities of the specific compound, this compound, by drawing analogies from published research on structurally similar benzimidazole derivatives. The primary therapeutic areas where this compound may exhibit activity include anti-inflammatory, anticancer, and antimicrobial applications. This document provides a comprehensive overview of these potential activities, supported by quantitative data from related compounds, detailed experimental protocols for future studies, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a key structural motif in numerous therapeutic agents.[2] Its derivatives have been successfully developed into drugs for a variety of conditions, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., flubendazole), and antihistamines (e.g., astemizole).[1] The biological versatility of benzimidazoles stems from their ability to interact with various biological targets, which can be fine-tuned through substitutions at different positions of the benzimidazole ring.[2][3] The presence of an acetic acid moiety at the N-1 position and an ethyl group at the C-2 position in the target compound suggests the potential for specific biological interactions and activities.

Potential Biological Activities

Based on extensive literature on analogous compounds, this compound is predicted to exhibit the following biological activities:

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of benzimidazole derivatives.[1] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Quantitative Data from Analogous Compounds:

While no data exists for the 2-ethyl analog, studies on similar structures provide valuable insights. For instance, various 2-substituted benzimidazole derivatives have shown significant inhibition of inflammation in animal models.

| Compound Structure | Assay | Dose | % Inhibition | Reference Compound | % Inhibition (Reference) |

| 2-Methyl-benzimidazole derivative (MBNHYD) | Carrageenan-induced rat paw edema | 20 mg/kg | Comparable to Ibuprofen | Ibuprofen | Not specified |

| 2-Substituted-3-acetic acid benzimidazole derivative 1 | Carrageenan-induced rat paw edema | 50 mg/kg | Equipotent to Indomethacin | Indomethacin | Not specified |

Anticancer Activity

Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents.[4] Their mechanisms of action can be diverse, including the inhibition of specific kinases, disruption of microtubule polymerization, and induction of apoptosis.

Quantitative Data from Analogous Compounds:

Various benzimidazole derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.

| Compound Structure | Cell Line | Assay | IC50 (µM) | Reference Compound |

| Benzimidazole derivative 6 | A549 (Lung) | MTS | 2.27 ± 0.13 | Not Specified |

| Benzimidazole derivative 6 | NCI-H358 (Lung) | MTS | 1.10 ± 0.001 | Not Specified |

| 2-Arylbenzoxazole-5-acetic acid 10 | MCF-7 (Breast) | MTT | Promising | Doxorubicin |

| 2-Arylbenzoxazole-5-acetic acid 10 | HCT-116 (Colon) | MTT | Promising | Doxorubicin |

Antimicrobial Activity

The benzimidazole scaffold is a component of several antimicrobial drugs.[2] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data from Analogous Compounds:

| Compound Structure | Microorganism | Assay | MIC (µg/mL) |

| 2-Methyl-1H-benzimidazole (1) | Various bacteria | Disc Diffusion | Zone of inhibition: 7-8 mm |

| 2-Substituted benzimidazole derivatives (27a-c) | Bacterial strains | Not specified | Excellent activity |

Experimental Protocols

To validate the potential biological activities of this compound, the following standard experimental protocols are recommended.

Synthesis of this compound

A common synthetic route for N-1 substituted benzimidazole acetic acid esters involves the reaction of the corresponding 2-substituted benzimidazole with an ethyl chloroacetate.[1]

-

Step 1: Synthesis of Ethyl (2-Ethyl-1H-benzimidazol-1-yl)acetate:

-

Dissolve 2-ethyl-1H-benzimidazole in a suitable solvent such as acetone.

-

Add ethyl chloroacetate to the solution with continuous stirring.

-

Introduce a base, for example, sodium bicarbonate, to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter, and wash the residue.

-

Concentrate the filtrate under vacuum and purify the product using column chromatography.

-

-

Step 2: Hydrolysis to this compound:

-

The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., NaOH) followed by acidification.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control, standard (e.g., Indomethacin or Ibuprofen), and test groups.

-

The test compound, this compound, is administered orally at a predetermined dose.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) should be used.[5]

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be tested.

-

Procedure:

-

Prepare serial dilutions of this compound in a liquid growth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

The biological activities of benzimidazole derivatives are often mediated through their interaction with specific signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.

Caption: Potential inhibition of the prostaglandin synthesis pathway.

Apoptotic Pathway in Cancer

Many anticancer agents induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling cascades, often involving the activation of caspases.

Caption: Hypothesized intrinsic apoptotic pathway activation.

Experimental Workflow

The following diagram outlines a general workflow for the initial biological screening of this compound.

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on analogous benzimidazole derivatives provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The ethyl group at the 2-position and the acetic acid moiety at the 1-position are key structural features that warrant further exploration to understand their contribution to the pharmacological profile.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Positive results from in vitro and in vivo studies would pave the way for more detailed mechanistic studies and lead optimization to develop novel therapeutic agents based on this promising scaffold.

References

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

(2-Ethyl-1H-benzimidazol-1-yl)acetic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound featuring a benzimidazole core substituted with an ethyl group at the 2-position and an acetic acid moiety at the 1-position of the imidazole ring. The benzimidazole scaffold is a common motif in many pharmaceutical agents due to its stable aromatic nature and ability to interact with various biological targets.[6][7] The presence of both a basic benzimidazole ring and an acidic carboxylic acid group suggests that the compound is amphoteric, with its solubility and stability being highly dependent on pH.

Given its structural similarity to known precursors, this compound is a plausible intermediate in the synthetic pathways of more complex pharmaceuticals, such as the antihistamine Bilastine.[1][2][3][4][5] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its handling, formulation, and integration into synthetic processes. This guide provides the necessary experimental frameworks for these assessments.

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for this compound can be predicted:

-

Solubility: The carboxylic acid group is expected to enhance aqueous solubility at neutral to alkaline pH due to deprotonation to the carboxylate form. Conversely, the benzimidazole ring can be protonated at acidic pH, which may also increase aqueous solubility. At its isoelectric point, the compound is likely to exhibit its lowest aqueous solubility. In organic solvents, its solubility will be dictated by the polarity of the solvent, with better solubility anticipated in polar protic and aprotic solvents.

-

pKa: The compound is expected to have at least two pKa values: one for the carboxylic acid group (likely in the range of 3-5) and one for the basic nitrogen of the benzimidazole ring (likely in the range of 5-7).

-

Stability: The benzimidazole core is generally a stable aromatic system.[8] However, the acetic acid side chain could be susceptible to decarboxylation under certain conditions, such as high temperatures. The compound may also be sensitive to oxidative and photolytic degradation.

Solubility Determination

The solubility of this compound should be determined in aqueous solutions at various pH values and in a range of pharmaceutically relevant organic solvents. Both kinetic and thermodynamic solubility assessments are valuable.

Experimental Protocols

3.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

3.1.2. Kinetic Solubility

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

Quantification (Optional): Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS.

Data Presentation

The solubility data should be summarized in clear, tabular formats.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined |

| 0.1 N NaOH | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| DMSO | 25 | Data to be determined |

| Water | 37 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)

| Parameter | Value |

| Highest Soluble Concentration (µM) | Data to be determined |

| Method of Detection | e.g., Nephelometry |

Visualization of Solubility Workflow

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Assessment

The chemical stability of this compound should be evaluated under various conditions to understand its degradation profile, which is critical for determining its shelf-life and appropriate storage conditions.

Experimental Protocols

4.1.1. Long-Term and Accelerated Stability Studies

These studies are performed on the solid compound according to ICH guidelines.

-

Sample Preparation: Place the solid this compound in appropriate containers.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months

-

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a stability-indicating HPLC method.

4.1.2. Forced Degradation Studies

These studies are conducted to identify potential degradation products and pathways under more extreme conditions.

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80 °C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Analysis: Analyze the stressed samples by HPLC to determine the percentage of degradation and to profile the degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.

Data Presentation

The results of the stability studies should be presented in a clear and organized manner.

Table 3: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl, 80 °C | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH, 80 °C | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | Data to be determined | Data to be determined | Data to be determined |

| Dry Heat, 105 °C | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | Data to be determined | Data to be determined | Data to be determined |

Visualization of Stability Testing Workflow

Caption: Comprehensive Workflow for Stability Assessment.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Although specific data for this compound is not publicly available, the detailed experimental protocols and predictive analysis presented herein will enable researchers and drug development professionals to thoroughly characterize its physicochemical properties. Such characterization is a critical step in assessing its potential as a pharmaceutical intermediate and for ensuring its quality and performance in any subsequent applications. The benzimidazole class of compounds continues to be of significant interest in medicinal chemistry, and a detailed understanding of the properties of its derivatives is essential for the development of new and improved therapeutics.[7][9][10][11][12]

References

- 1. Process And Intermediates For The Preparation Of Bilastine [quickcompany.in]

- 2. EP3599235A1 - Process and intermediates for the preparation of bilastine - Google Patents [patents.google.com]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]

- 5. CN106317015A - Bilastine intermediate and preparation and purification methods therefor - Google Patents [patents.google.com]

- 6. Benzimidazole - Wikipedia [en.wikipedia.org]

- 7. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Benzimidazole Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole acetic acid derivatives represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications. Their mechanism of action is multifaceted, primarily centered on the targeted inhibition of key enzymes involved in various pathological processes. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative inhibitory data, and detailed experimental methodologies related to the action of these derivatives on three principal targets: Aldose Reductase, Cyclooxygenase (COX) enzymes, and Diacylglycerol O-acyltransferase 1 (DGAT1). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.

Introduction

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for favorable interactions with a variety of biological targets. The incorporation of an acetic acid moiety at various positions on the benzimidazole ring system has been shown to be a critical determinant of their biological activity, particularly in the context of enzyme inhibition. This guide will delve into the specific mechanisms by which these derivatives exert their effects on key enzymes implicated in diabetic complications, inflammation, and metabolic disorders.

Mechanism of Action via Aldose Reductase Inhibition

Benzimidazole acetic acid derivatives have emerged as potent inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.

The Polyol Pathway and its Pathological Role

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in hyperglycemic states, such as diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the generation of fructose contribute to oxidative stress and the formation of advanced glycation end-products (AGEs), respectively. These processes are strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.

Signaling Pathway Diagram: The Polyol Pathway

Caption: Inhibition of Aldose Reductase by Benzimidazole Acetic Acid Derivatives in the Polyol Pathway.

Quantitative Data: Aldose Reductase Inhibition

The inhibitory potency of various benzimidazole acetic acid derivatives against aldose reductase has been quantified, with IC50 values indicating significant activity.

| Compound Class/Example | IC50 (µM) | Reference |

| Triazino[4,3-a]benzimidazole acetic acid derivatives | Varies based on substitution | [1] |

| Benzimidazole-based thiosemicarbazone derivatives (CPD-33) | 1.47 | [2] |

| Benzimidazole-based thiosemicarbazone derivatives (CPD-11) | 34.7 | [2] |

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of benzimidazole acetic acid derivatives against aldose reductase.

2.4.1. Materials and Reagents

-

Aldose Reductase: Purified from rat lens or recombinant human aldose reductase.

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DL-Glyceraldehyde (Substrate)

-

Phosphate Buffer (0.067 M, pH 6.2)

-

Test Compounds (Benzimidazole acetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Quercetin or Epalrestat (Positive control)

-

UV-Vis Spectrophotometer

2.4.2. Enzyme Preparation (from Rat Lens)

-

Excise lenses from Wistar albino rats and homogenize in 3 volumes of ice-cold 0.1 M phosphate-buffered saline (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude aldose reductase enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

2.4.3. Assay Procedure

-

Prepare the reaction mixture in a quartz cuvette with a final volume of 1.0 mL.

-

Control Reaction: Add 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution (final concentration 2.5 x 10⁻⁵ M), and 0.1 mL of the enzyme preparation.

-

Test Reaction: In addition to the components of the control reaction, add a specific concentration of the test compound.

-

Blank Reaction: Prepare a blank for each test concentration containing all components except the substrate.

-

Pre-incubate the mixtures at room temperature for 10 minutes.

-

Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration 5 x 10⁻⁴ M).

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals. The rate of NADPH consumption is proportional to the enzyme activity.

2.4.4. Data Analysis

-

Calculate the rate of reaction (ΔOD/min).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Activity - Test Activity) / Control Activity] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Mechanism of Action via Cyclooxygenase (COX) Inhibition